molecular formula C23H17ClN2O4 B6129101 N-[2-chloro-4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]furan-2-carboxamide

N-[2-chloro-4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]furan-2-carboxamide

Cat. No.: B6129101
M. Wt: 420.8 g/mol
InChI Key: CYZVEFLCIZBNBD-UHFFFAOYSA-N
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Description

N-[2-chloro-4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]furan-2-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a complex structure with a furan ring, a naphthalene moiety, and a chlorinated phenyl group, making it a subject of study for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthalen-2-yloxyacetyl Intermediate: This step involves the reaction of naphthalene with an appropriate acylating agent to form the naphthalen-2-yloxyacetyl intermediate.

    Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated phenyl compound is then coupled with the naphthalen-2-yloxyacetyl intermediate under suitable conditions, often using a base such as triethylamine.

    Formation of the Furan-2-carboxamide:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-chloro-4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or transcription factors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Naphthofuran Derivatives: Compounds with similar naphthofuran structures.

    Chlorinated Phenyl Compounds: Compounds with chlorinated phenyl groups.

    Furan-2-carboxamide Derivatives: Compounds with furan-2-carboxamide moieties.

Uniqueness

N-[2-chloro-4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]furan-2-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-chloro-4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c24-19-13-17(8-10-20(19)26-23(28)21-6-3-11-29-21)25-22(27)14-30-18-9-7-15-4-1-2-5-16(15)12-18/h1-13H,14H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZVEFLCIZBNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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